2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and a pyrimidin-5-yl ethyl group at the nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including tyrosine kinase and cyclin-dependent kinase (CDK4) .
Mode of Action
It is known that similar compounds undergo a process called the dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Action Environment
It is known that the dimroth rearrangement, a process that similar compounds undergo, is catalyzed by acids, bases, and is accelerated by heat or light .
Biochemical Analysis
Biochemical Properties
It is known that the compound is part of a class of molecules that have shown significant antiviral activity . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been reported to show higher antiviral activity than a structurally similar commercial drug, Pemetrexed, against Newcastle disease virus . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into materials with specific properties, such as polymers or coatings, for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide: Features a benzamide core with chlorine substitutions and a pyrimidin-5-yl ethyl group.
2,4-dichloro-N-(2-(pyrimidin-4-yl)ethyl)benzamide: Similar structure but with the pyrimidine group at a different position.
2,4-dichloro-N-(2-(pyrimidin-6-yl)ethyl)benzamide: Another positional isomer with the pyrimidine group at the 6 position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyrimidine group can affect the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
2,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-1-2-11(12(15)5-10)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKJBISVOJVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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